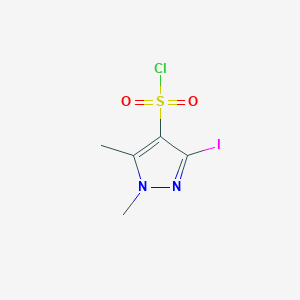

3-Iodo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Iodo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the iodination of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Organic Synthesis

3-Iodo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride serves as an important intermediate in the synthesis of various pyrazole derivatives. Its reactivity is attributed to the sulfonyl chloride functional group, which can participate in nucleophilic substitution reactions.

Synthesis of Pyrazole Derivatives

Recent studies have demonstrated that this compound can be utilized to synthesize a variety of pyrazole derivatives through different synthetic pathways:

Medicinal Chemistry

The biological activity of this compound has garnered attention for its potential therapeutic applications.

Biological Activities

Research indicates that pyrazole derivatives exhibit several biological activities:

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Compounds similar to this compound have shown efficacy against various bacterial strains and fungi. | |

| Antioxidant | These compounds are effective in scavenging free radicals, indicating potential use in oxidative stress-related conditions. | |

| Anti-inflammatory | Some derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting their role in treating inflammatory diseases. |

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing new antimicrobial agents using this compound as a precursor. The synthesized pyrazoles exhibited significant activity against Cytospora sp. and Fusarium solani, demonstrating their potential as antifungal agents.

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity of pyrazole derivatives synthesized from this compound. The results indicated a strong ability to scavenge DPPH radicals, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at reducing oxidative damage.

Mechanism of Action

The mechanism of action of 3-Iodo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Lacks the iodine atom, which may result in different reactivity and biological activities.

1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but without the iodine atom, leading to different chemical properties.

Uniqueness

The presence of the iodine atom in 3-Iodo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride makes it unique compared to its non-iodinated counterparts. This iodine atom can significantly influence the compound’s reactivity, making it a valuable intermediate for the synthesis of more complex molecules .

Biological Activity

3-Iodo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (IDMPS) is a compound with significant potential in pharmaceutical chemistry, primarily recognized for its role as an intermediate in the synthesis of more complex bioactive molecules. This article reviews the biological activity of IDMPS, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

IDMPS has the molecular formula C5H6ClIN2O2S and a molecular weight of 320.54 g/mol. It features a pyrazole ring with an iodine atom at the 3-position and a sulfonyl chloride group at the 4-position, which contributes to its reactivity and biological activity . The compound is moisture-sensitive and incompatible with oxidizing agents, necessitating careful handling to prevent degradation .

The biological activity of IDMPS is largely attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may exert its effects through:

- Enzyme Inhibition : IDMPS derivatives have shown potential as inhibitors of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .

- DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, potentially interfering with replication and transcription processes, leading to apoptosis in cancer cells .

- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties, which may be applicable in conditions such as arthritis or other inflammatory diseases .

Biological Activity Table

The following table summarizes key findings related to the biological activities associated with IDMPS and its derivatives:

Case Studies

-

Anticancer Activity :

A study evaluated the anticancer properties of IDMPS derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, surpassing standard chemotherapeutic agents in effectiveness . -

Anti-inflammatory Research :

In a controlled experiment, IDMPS was tested for its anti-inflammatory effects using a murine model of inflammation. The results showed a marked reduction in inflammatory cytokines compared to untreated controls, suggesting its potential utility in treating inflammatory diseases . -

Antimicrobial Studies :

The antimicrobial efficacy of IDMPS was assessed against several bacterial strains. Findings revealed that IDMPS demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis

IDMPS shares structural similarities with other pyrazole derivatives, which often exhibit varying degrees of biological activity. The presence of iodine in IDMPS enhances its reactivity compared to non-halogenated counterparts, potentially leading to improved biological profiles.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C5H6ClIN2O2S | Contains iodine; moisture-sensitive |

| 3-Amino-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | Lacks iodine; primarily used as a pharmaceutical intermediate |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | No iodine; different reactivity profile |

Properties

IUPAC Name |

3-iodo-1,5-dimethylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClIN2O2S/c1-3-4(12(6,10)11)5(7)8-9(3)2/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVKXCYXDXYOHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)I)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClIN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.